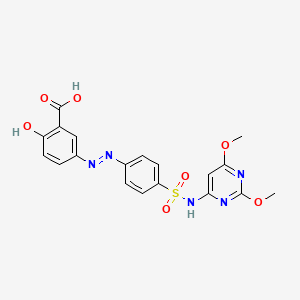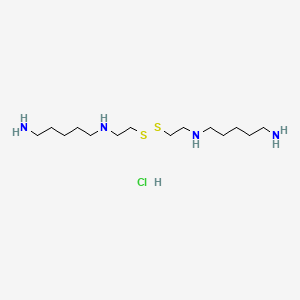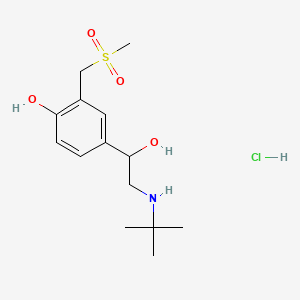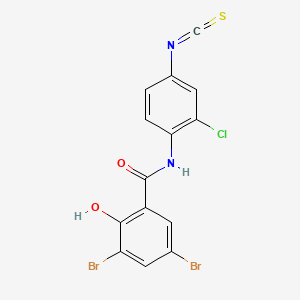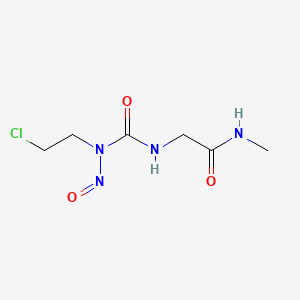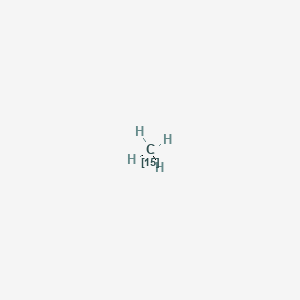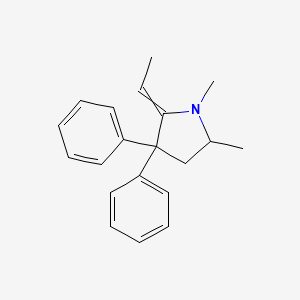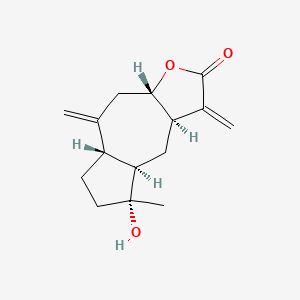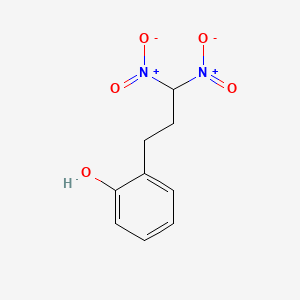
Désoxybouvardine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of deoxybouvardin has been explored through various strategies, focusing on concise and efficient methodologies. For instance, a total synthesis approach based on the implementation of an effective intramolecular Ullmann reaction has been detailed, which is crucial for the preparation of the elusive 14-membered cycloisodityrosine subunit of the bicyclic hexapeptides, including deoxybouvardin (Boger, Yohannes, Zhou, & Patane, 1993). Additionally, efforts have been made to formalize the total synthesis of deoxybouvardin through intramolecular SNAr reactions, addressing challenges such as facile epimerization (Bigot, Beugelmans, & Zhu, 1997).
Molecular Structure Analysis
The molecular structure of deoxybouvardin is complex, involving a 14-membered diaryl ether macrocycle. Research into its structure has led to the identification of its pharmacophore, contributing to our understanding of its antitumor activity. The design and synthesis of bouvardin, deoxybouvardin, and their pharmacophore analogs have elucidated the significance of the cycloisodityrosine subunit and its role in the compound's biological activity (Boger, Patane, Jin, & Kitos, 1994).
Chemical Reactions and Properties
Studies have shown that modifications to the tetrapeptide subunit of deoxybouvardin can significantly affect its biological activity. The synthesis and evaluation of analogues with modifications in this subunit have provided insights into the chemical reactions and properties that underpin the biological inactivity of certain derivatives (Boger & Zhou, 1996).
Physical Properties Analysis
While specific studies detailing the physical properties of deoxybouvardin were not highlighted in the available literature, the compound's structure and synthesis pathways indirectly inform on its physical nature. For instance, the macrocyclization techniques used in its synthesis suggest a relatively stable, cyclic structure conducive to specific physical properties, such as solubility and melting point, which are crucial for its handling and application in further studies.
Chemical Properties Analysis
The chemical properties of deoxybouvardin, particularly its reactivity and interactions with biological molecules, are central to its potential as an antitumor agent. The exploration of its synthesis, including regioselective synthesis of biaryl ethers, sheds light on its chemical behavior and the possibilities for creating derivatives with varied properties for enhanced activity or specificity (Inoue Tsutomu et al., 1995).
Applications De Recherche Scientifique
Inhibition de YAP et TAZ
La désoxybouvardine, également connue sous le nom de cyclopeptide RA-V, a été identifiée comme un inhibiteur spécifique de la protéine associée à Yes (YAP) et de son coactivateur transcriptionnel paralogue avec motif de liaison PSD-95/Dlg/ZO-1 (PDZ) (TAZ). Ces protéines sont des coactivateurs de la transcription et des effecteurs de la voie Hippo, qui joue un rôle crucial dans la régulation de la taille des organes pendant le développement et le cancer {svg_1}. La this compound réprime la protéine mais pas les niveaux d'ARNm des gènes cibles de YAP {svg_2}.
Propriétés anti-tumorales
La this compound a montré un potentiel dans l'inhibition de la tumorigenèse. Il a été constaté qu'elle bloquait l'augmentation du volume du foie induite par une inactivation de Mst1/2, qu'elle inhibait la tumorigenèse hépatique induite par l'activation de YAP et même qu'elle induisait la régression de tumeurs établies {svg_3}. Elle y parvient en inhibant la dédifférenciation et la prolifération, tout en induisant l'apoptose des hépatocytes {svg_4}.
Gestion du cancer de la prostate
La this compound a été identifiée comme un composé actif clé du médicament botanique YIV-818-A, dérivé d'extraits aqueux optimisés de Rubia cordifolia (R.C.). Ce composé a montré un potentiel dans la gestion du cancer de la prostate par le biais d'une régulation négative du récepteur des androgènes, d'une inhibition du récepteur des glucocorticoïdes et d'une amélioration de l'efficacité de l'apalutamide, du darolutamide et de l'enzalutamide {svg_5}.
Efficacité anti-inflammatoire
L'efficacité anti-inflammatoire de la this compound a été évaluée. L'inflammation se produit dans une réaction en cascade qui peut causer des dommages dans les tissus. L'efficacité biologique de la this compound pour atténuer ces dommages a été étudiée {svg_6}.
Mécanisme D'action
Target of Action
Deoxybouvardin, also known as RA-V, primarily targets the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR) . These receptors play a crucial role in the development and progression of certain types of cancers, such as prostate cancer .
Mode of Action
Deoxybouvardin interacts with its targets (AR and GR) by inhibiting their activities . It effectively downregulates AR and AR-V proteins through inhibiting protein synthesis . This interaction impacts the expression of AR target genes and modifies the epigenetic status by reducing levels of Bromodomain and Extra-Terminal proteins (Brd2/Brd4) and H3K27Ac .
Biochemical Pathways
Deoxybouvardin affects several biochemical pathways. It interferes with the activation of ERK1/2 in endothelial cells . In addition, it has been found to inhibit the TAK1–AMPK–mTOR pathway, which plays an important role in maintaining cell viability and tumorigenesis .
Pharmacokinetics
It’s known that the compound is a natural cyclopeptide first isolated from the roots of bouvardia ternifolia . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Deoxybouvardin exhibits potent anti-tumor activities. It inhibits the proliferation of endothelial cells, induces apoptosis, and inhibits protective autophagy . It also impacts the expression of AR target genes and modifies the epigenetic status by reducing levels of Bromodomain and Extra-Terminal proteins (Brd2/Brd4) and H3K27Ac .
Analyse Biochimique
Biochemical Properties
Deoxybouvardin plays a crucial role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with ribosomes, the cellular machinery responsible for protein production, by binding to the ribosomal subunit and preventing the elongation of the nascent peptide chain. This interaction disrupts the normal function of ribosomes, leading to the inhibition of protein synthesis. Additionally, deoxybouvardin has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases and caspases .
Cellular Effects
Deoxybouvardin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by increasing the levels of reactive oxygen species (ROS) and activating stress-related pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways . This leads to cell cycle arrest at the G2/M phase and subsequent cell death. Deoxybouvardin also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins and enzymes .
Molecular Mechanism
The molecular mechanism of deoxybouvardin involves its binding to ribosomes and inhibition of protein synthesis. By preventing the elongation of the nascent peptide chain, deoxybouvardin disrupts the normal function of ribosomes, leading to the inhibition of protein synthesis. This results in the activation of stress-related pathways, increased ROS levels, and induction of apoptosis . Additionally, deoxybouvardin modulates the activity of cyclin-dependent kinases and caspases, further promoting cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of deoxybouvardin have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that deoxybouvardin can induce sustained apoptosis and inhibit tumor growth in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of deoxybouvardin vary with different dosages in animal models. At lower doses, deoxybouvardin has been shown to inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where the therapeutic benefits of deoxybouvardin are maximized at specific dosage ranges .
Metabolic Pathways
Deoxybouvardin is involved in various metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as cyclin-dependent kinases and caspases, modulating their activity and influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are closely linked to its ability to inhibit protein synthesis and induce apoptosis.
Transport and Distribution
Deoxybouvardin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH .
Subcellular Localization
Deoxybouvardin is primarily localized within the cytoplasm of cells, where it exerts its effects on ribosomes and protein synthesis. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and experimental conditions . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGFMUNENQGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983360 | |
| Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64725-24-2 | |
| Record name | Deoxybouvardin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,11,24-Tetrahydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Deoxybouvardin?
A1: Deoxybouvardin is a known protein synthesis inhibitor, both in vitro and in vivo. [] While the exact mechanism remains unclear, research suggests it may actively promote the degradation of cyclin D1 through the ubiquitin-proteasome pathway. [] This degradation is not solely dependent on its protein synthesis inhibition, as other inhibitors like cycloheximide do not exhibit this effect. []
Q2: How does Deoxybouvardin affect the cell cycle?
A2: Studies on human colon cancer cells (DLD-1) show that Deoxybouvardin induces partial G1 cell cycle arrest. [] This arrest is likely linked to its ability to decrease cyclin D1 levels, a protein crucial for G1/S phase transition. []
Q3: Does Deoxybouvardin affect the expression of cyclin D1 at the mRNA level?
A3: No, Northern blot analysis revealed that Deoxybouvardin does not influence the mRNA levels of cyclin D1. [] Its effect seems to be primarily at the protein level, targeting cyclin D1 for degradation. []
Q4: How does Deoxybouvardin affect the Hippo pathway?
A4: Deoxybouvardin acts as a specific inhibitor of Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PSD-95/Dlg/ZO-1 (TAZ), both downstream effectors of the Hippo pathway. [] This pathway is crucial for regulating organ size and is often dysregulated in cancer. []
Q5: Does Deoxybouvardin impact YAP at the transcriptional level?
A5: Surprisingly, while Deoxybouvardin inhibits YAP/TAZ activity, it does not directly affect the mRNA expression of their target genes. [] Instead, it appears to primarily affect YAP protein levels, potentially influencing its stability or degradation. []
Q6: What is the molecular formula and weight of Deoxybouvardin?
A6: The molecular formula of Deoxybouvardin is C40H48N6O9, and its molecular weight is 768.85 g/mol. []
Q7: How does the structure of Deoxybouvardin contribute to its activity?
A7: The 14-membered cycloisodityrosine ring system is crucial for the antitumor activity of Deoxybouvardin and related compounds like RA-VII. [, , , ] Studies on structural analogs lacking this ring system demonstrated a loss of activity, highlighting its importance for biological function. []
Q8: How does the side chain at residue 1 influence the activity of Deoxybouvardin analogs?
A8: Research on analogs with modifications at residue 1 revealed that longer side chains decrease the cytotoxic activity, even though they have minimal impact on the overall conformation of the molecule. [] This suggests that steric factors at this position play a role in target binding or interaction. []
Q9: What is the role of the Tyr-5 and Tyr-6 phenyl rings in the activity of Deoxybouvardin?
A9: Comparing the structures of Deoxybouvardin and its less active analogs suggests that the orientation of the Tyr-5 and Tyr-6 phenyl rings significantly influences their biological activity. [] The specific spatial arrangement of these rings may be crucial for optimal interaction with the target protein. []
Q10: What types of cancer cells are sensitive to Deoxybouvardin?
A10: Deoxybouvardin demonstrates cytotoxic activity against various human cancer cell lines, including leukemia (HL-60), colon cancer (HCT-116), and renal cell carcinoma (ACHN), with IC50 values in the sub-micromolar range. []
Q11: Does Deoxybouvardin impact tumor growth in animal models?
A11: Yes, Deoxybouvardin effectively blocks liver enlargement induced by Mst1/2 knockout in mice, a model for YAP activation and tumorigenesis. [] It also inhibits the development of liver tumors induced by YAP activation and even shows potential in regressing established tumors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






